molecular formula C20H23ClFNO3 B279499 N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine

Cat. No. B279499
M. Wt: 379.9 g/mol
InChI Key: VOBSDBPZQFWYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound, also known as TAK-659, belongs to the class of kinase inhibitors and has shown promising results in various studies.

Mechanism of Action

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine works by binding to the active site of kinases and preventing their activity. This leads to the inhibition of cell growth and survival, ultimately leading to cell death. In cancer cells, N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has shown to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine can effectively inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the production of inflammatory cytokines in immune cells, making it a potential treatment for autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has several advantages for use in lab experiments. It is a potent inhibitor of several kinases, making it a valuable tool for studying their role in various cellular processes. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity in cells.

Future Directions

There are several future directions for the use of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine in scientific research. One potential application is in the development of targeted therapies for cancer and autoimmune disorders. Additionally, N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine can be used to study the role of kinases in various cellular processes, which can provide insights into the development of new drugs and treatments. Further research is needed to fully understand the potential of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine and its limitations in scientific research.

Synthesis Methods

The synthesis of N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide and subsequent reactions with other reagents. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of several kinases, including BTK, FLT3, and ITK, which are involved in the growth and survival of cancer cells and immune cells.

properties

Molecular Formula

C20H23ClFNO3

Molecular Weight

379.9 g/mol

IUPAC Name

N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C20H23ClFNO3/c1-24-19-10-14(11-23-12-16-6-4-8-25-16)9-17(21)20(19)26-13-15-5-2-3-7-18(15)22/h2-3,5,7,9-10,16,23H,4,6,8,11-13H2,1H3

InChI Key

VOBSDBPZQFWYTQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC3=CC=CC=C3F

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC2CCCO2)Cl)OCC3=CC=CC=C3F

Origin of Product

United States

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